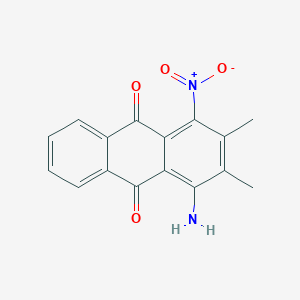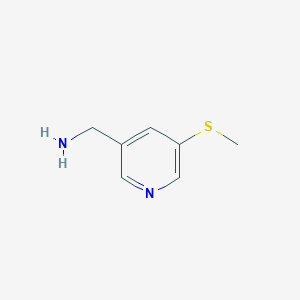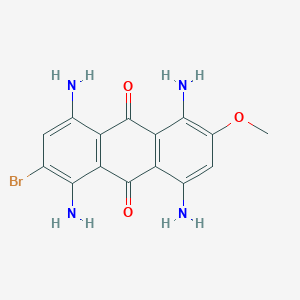
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is an organic compound with a complex structure. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a methoxy group at position 6 on the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often a brominated anthraquinone derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various amines under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include bromination, methoxylation, and amination, followed by purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the quinone core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted anthracenes.
科学研究应用
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved often include redox reactions and nucleophilic substitutions, which are crucial for its biological and chemical activities.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, making it less versatile in chemical reactions.
6-Methoxyanthracene-9,10-dione: Lacks the amino and bromine groups, affecting its chemical properties and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and methoxy groups on the anthracene-9,10-dione core. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
属性
CAS 编号 |
88602-93-1 |
|---|---|
分子式 |
C15H13BrN4O3 |
分子量 |
377.19 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)8-5(17)2-4(16)12(19)10(8)14(9)21/h2-3H,17-20H2,1H3 |
InChI 键 |
BQWZWFPAHZHQMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


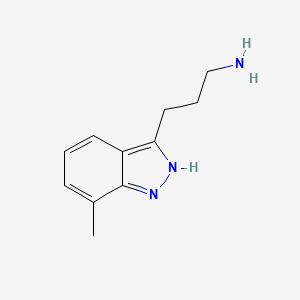
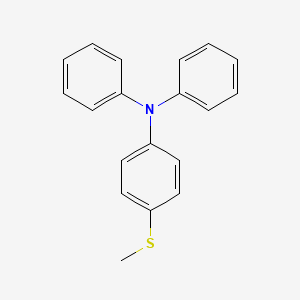
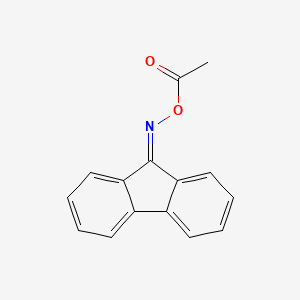
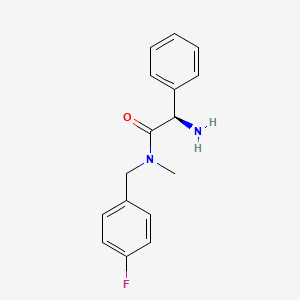
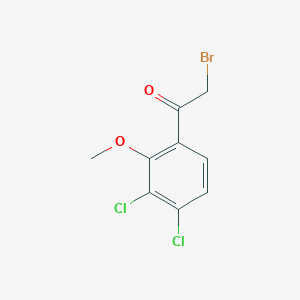
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
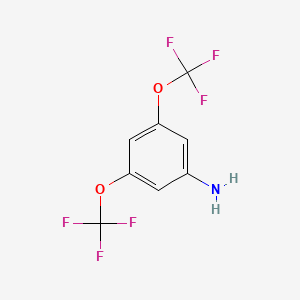
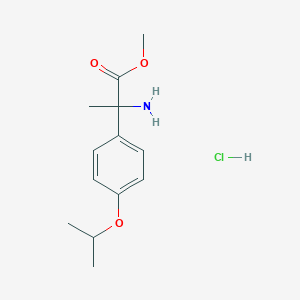
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
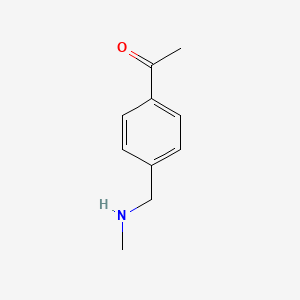
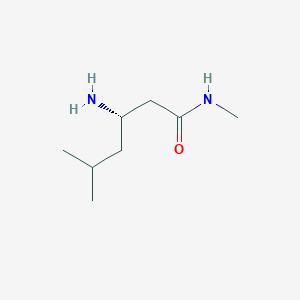
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
